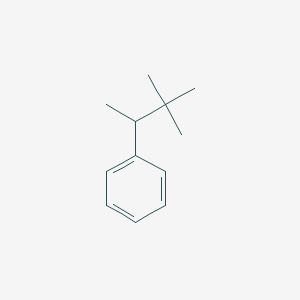

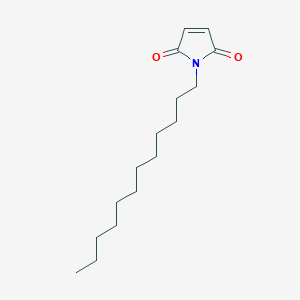

![molecular formula C10H15O3P B099778 二甲基[(2-甲基苯基)甲基]膦酸酯 CAS No. 17105-62-3](/img/structure/B99778.png)

二甲基[(2-甲基苯基)甲基]膦酸酯

描述

Dimethyl methylphosphonate is a phosphorus-containing organic compound, commonly used as a flame retardant . It is also used in the preparation of β-ketophosphonates from esters . It is a colourless liquid, which is primarily used as a flame retardant .

Synthesis Analysis

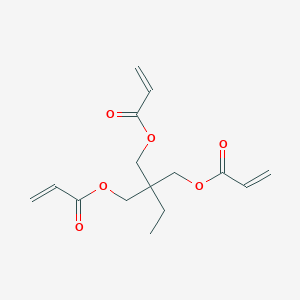

Dimethyl methylphosphonate can be prepared from trimethyl phosphite and a halomethane (e.g. iodomethane) via the Michaelis–Arbuzov reaction . It is also used in the conversion of esters to ketophosphonates .Molecular Structure Analysis

The molecular formula of Dimethyl methylphosphonate is CH3P(O)(OCH3)2 . The molecular weight is 124.08 .Chemical Reactions Analysis

Dimethyl methylphosphonate is a schedule 2 chemical as it may be used in the production of chemical weapons. It will react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of sarin and soman nerve agents .Physical And Chemical Properties Analysis

Dimethyl methylphosphonate has a vapor pressure of <0.1 mmHg at 20 °C. It is a liquid with a refractive index of n20/D 1.413 (lit.). It has a boiling point of 181 °C (lit.) and a density of 1.145 g/mL at 25 °C (lit.) .科学研究应用

Detection of Chemical Warfare Agents

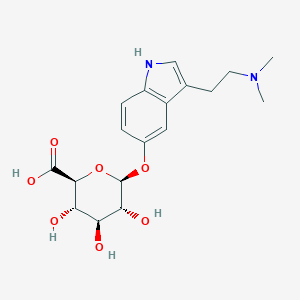

Dimethyl [(2-methylphenyl)methyl]phosphonate is used in the development of gas sensors for detecting chemical warfare agents . A study demonstrated that a sensor using this compound exhibited good selectivity and could detect 80 ppb of dimethyl methyl phosphonate within 1 minute . This application is particularly important given the increasing severity of chemical warfare agent threats to public safety .

Catalytic Oxidative Decomposition

This compound is also used in the catalytic oxidative decomposition process . When loaded onto CuO/CeO2 catalysts, the thermal catalytic decomposition performance of the catalyst was significantly improved with respect to the sarin simulant dimethyl methyl phosphonate (DMMP) . This application is crucial in the field of environmental protection .

Flame Retardant Properties

Dimethyl [(2-methylphenyl)methyl]phosphonate is incorporated into bio-PUFs (polyurethane foams) to improve their flame retardant properties . This application is particularly relevant in the production of materials that require high resistance to fire .

安全和危害

作用机制

Target of Action

Dimethyl [(2-methylphenyl)methyl]phosphonate is an organophosphorus compound

Mode of Action

It’s known that it can react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of nerve agents sarin and soman . This reaction can be catalyzed by various amines .

Action Environment

Environmental factors such as temperature, pH, and presence of other chemicals can influence the action, efficacy, and stability of Dimethyl [(2-methylphenyl)methyl]phosphonate. For instance, it slowly hydrolyses in water .

属性

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c1-9-6-4-5-7-10(9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYWFAOCMDTECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378707 | |

| Record name | Dimethyl [(2-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl [(2-methylphenyl)methyl]phosphonate | |

CAS RN |

17105-62-3 | |

| Record name | Dimethyl [(2-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

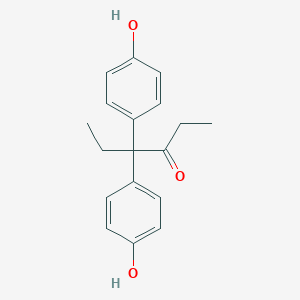

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)

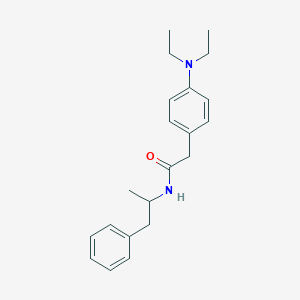

![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)